molecular formula C17H9NO4 B12118078 (4E)-4-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12118078
M. Wt: 291.26 g/mol
InChI Key: ZBQFPLKGISECLP-BUHFOSPRSA-N
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Description

(4E)-4-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. This particular compound features a benzofuran and an oxazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-2-benzofuran-1(3H)-ylidene with 2-phenyl-1,3-oxazol-5(4H)-one under specific conditions such as the presence of a base or acid catalyst, controlled temperature, and solvent medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more complex structures or functional groups.

    Reduction: Reduction reactions may be used to modify the compound, such as reducing ketone groups to alcohols.

    Substitution: Various substitution reactions can occur, where different substituents replace hydrogen atoms or other groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological systems to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a subject of interest for developing new medications.

Industry

Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (4E)-4-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For example, it might inhibit an enzyme’s activity or modulate a receptor’s function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran ring, known for their diverse biological activities.

    Oxazole Derivatives: Compounds with the oxazole ring, often studied for their medicinal properties.

Uniqueness

What sets (4E)-4-(3-oxo-2-benzofuran-1(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one apart is its unique combination of benzofuran and oxazole rings, which may confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C17H9NO4

Molecular Weight

291.26 g/mol

IUPAC Name

(4E)-4-(3-oxo-2-benzofuran-1-ylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H9NO4/c19-16-12-9-5-4-8-11(12)14(21-16)13-17(20)22-15(18-13)10-6-2-1-3-7-10/h1-9H/b14-13+

InChI Key

ZBQFPLKGISECLP-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/3\C4=CC=CC=C4C(=O)O3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C4=CC=CC=C4C(=O)O3)C(=O)O2

Origin of Product

United States

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